molecular formula C20H18ClNO3S B269304 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B269304
M. Wt: 387.9 g/mol
InChI Key: GTSQYVZYFHOPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathway of B cells and is involved in the development and activation of these cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. BTK is activated upon binding of the B-cell receptor to its ligand, leading to downstream signaling events that promote B-cell survival and proliferation. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide inhibits BTK activity by binding to the active site of the kinase domain, preventing the phosphorylation of downstream targets and ultimately leading to the induction of apoptosis in B cells.
Biochemical and Physiological Effects
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its effects on B-cell survival and proliferation, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide as a therapeutic agent. One possibility is the combination of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide with other targeted agents or immunotherapies to enhance its anti-tumor effects. Another direction is the investigation of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-1-benzothiophene-2-carboxylic acid, which is then coupled with 2-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate compound. The final step involves the introduction of the amide group to the intermediate compound to form 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide potently inhibits BTK activity and blocks B-cell receptor signaling, leading to the induction of apoptosis in B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide significantly reduces tumor growth and prolongs survival.

properties

Product Name

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H18ClNO3S/c21-18-14-7-1-4-10-17(14)26-19(18)20(23)22-15-8-2-3-9-16(15)25-12-13-6-5-11-24-13/h1-4,7-10,13H,5-6,11-12H2,(H,22,23)

InChI Key

GTSQYVZYFHOPAC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.